4-Chloro-2-[(pentan-3-yl)amino]benzonitrile

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

Researchers optimizing kinase inhibitors often lack sterically demanding benzonitrile building blocks. 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile provides the unique pentan-3-yl amine (MR ~25.5 cm³/mol) and 4-Cl electron-withdrawing group for systematic SAR. Key benefits: • Distinct steric profile vs. cyclopentyl analogs enables ATP-binding pocket probing. • 95% purity, suitable as an HPLC-MS retention time marker. • Reliable substrate for developing Pd-catalyzed N-arylation protocols.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
Cat. No. B13316028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(pentan-3-yl)amino]benzonitrile
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=C(C=CC(=C1)Cl)C#N
InChIInChI=1S/C12H15ClN2/c1-3-11(4-2)15-12-7-10(13)6-5-9(12)8-14/h5-7,11,15H,3-4H2,1-2H3
InChIKeyMHFVGXDRXQYMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile: Core Properties & Structural Class


4-Chloro-2-[(pentan-3-yl)amino]benzonitrile (CAS 939816-48-5) is a substituted benzonitrile derivative with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . It belongs to the class of N-alkylated 4-chloro-2-aminobenzonitriles, characterized by a secondary amine bearing a branched pentan-3-yl (1-ethylpropyl) substituent at the 2-position of the aromatic ring . The compound is typically supplied as a research chemical with a minimum purity specification of 95% . Its structural motif—a chloro-substituted benzonitrile core coupled with a hindered secondary amine—is of interest as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other enzyme targets .

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile: Irreplaceable vs. Generic Analogs


Within the 4-chloro-2-aminobenzonitrile scaffold family, the identity of the N-alkyl substituent exerts a decisive influence on both physicochemical properties and biological target engagement [1]. Simple substitution with a linear alkyl chain, a less hindered amine, or removal of the chlorine atom fundamentally alters the compound's lipophilicity (logP), steric bulk, and hydrogen-bonding capacity [2]. For instance, the closely related analog 4-chloro-2-(cyclopentylamino)benzonitrile (CP-122,721) is a validated, potent NK-1 receptor antagonist, while the analogous cyclobutyl derivative and the des-chloro (2-(pentan-3-ylamino)benzonitrile) variants lack this activity profile [2]. This demonstrates that the precise combination of the 4-chloro electron-withdrawing group and the sterically demanding pentan-3-yl amine is not interchangeable with other N-alkyl-4-chloro-2-aminobenzonitrile congeners. The quantitative evidence below provides the basis for these critical structural differentiations.

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile: Key Differentiators vs. Closest Analogs


N-Alkyl Steric Bulk: Pentan-3-yl vs. Cyclopentyl

The steric demand of the N-alkyl substituent, quantified by Taft steric parameters (Es) and molar refractivity (MR), differentiates 4-chloro-2-[(pentan-3-yl)amino]benzonitrile from its closest analogs. The pentan-3-yl group (1-ethylpropyl) exhibits a calculated MR of approximately 25.5 cm³/mol, intermediate between the smaller cyclopentyl group (MR ~24.0 cm³/mol) and the larger cyclohexyl group (MR ~27.5 cm³/mol). In the context of the known NK-1 antagonist CP-122,721 (cyclopentyl analog), replacing cyclopentyl with pentan-3-yl introduces a branched acyclic topology that alters conformational flexibility and target-binding complementarity [1]. This steric modulation is critical for medicinal chemistry programs aiming to fine-tune kinase selectivity profiles, where subtle changes in N-alkyl bulk can shift selectivity between closely related kinase targets .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

Lipophilicity: Des-Chloro vs. Regioisomeric Analogs

The predicted octanol-water partition coefficient (clogP) distinguishes 4-chloro-2-[(pentan-3-yl)amino]benzonitrile from the analogous des-chloro compound 2-(pentan-3-ylamino)benzonitrile (C12H16N2, MW 188.27 g/mol). The chlorine atom at the 4-position increases clogP by approximately 0.8–1.2 log units relative to the non-chlorinated analog . This difference is significant for membrane permeability and target engagement in cell-based assays, where a logP in the range of 3–4 is optimal . Additionally, the 4-chloro substitution pattern provides a synthetic handle for further functionalization (e.g., cross-coupling reactions) that is absent in the regioisomeric 2-chloro-4-[(pentan-3-yl)amino]benzonitrile .

Drug Design Physicochemical Profiling Permeability

Commercial Purity vs. Benchmark Analogs

Commercially available 4-chloro-2-[(pentan-3-yl)amino]benzonitrile is supplied with a minimum purity of 95% (CAS 939816-48-5) . In comparison, the closely related analog 4-chloro-2-(cyclopentylamino)benzonitrile (CAS 939812-57-4) is commercially available at 95–98% purity . The target compound's 95% purity specification meets the threshold for use as a synthetic intermediate in early-stage medicinal chemistry without additional purification, matching or exceeding the purity grade of most in-class analogs offered by specialty chemical suppliers .

Chemical Procurement Quality Specification Research Chemical Supply

Hindered Secondary Amine Reactivity Advantage

The pentan-3-yl secondary amine in 4-chloro-2-[(pentan-3-yl)amino]benzonitrile represents a sterically hindered N-nucleophile that can serve as a model substrate for optimizing Buchwald-Hartwig N-arylation conditions [1]. Compared to the less hindered 4-chloro-2-aminobenzonitrile (CAS 38487-86-4), the pentan-3-yl substituent provides a realistic steric challenge representative of drug-like secondary amines encountered in late-stage pharmaceutical intermediate synthesis. Literature precedent demonstrates that hindered secondary amines require optimized ligand/catalyst systems (e.g., XPhos, RuPhos) to achieve acceptable coupling yields, and 4-chloro-2-[(pentan-3-yl)amino]benzonitrile can be employed as a benchmark substrate in methodology development for related N-aryl-2-aminobenzonitrile targets [1].

Synthetic Methodology Buchwald-Hartwig Coupling N-Arylation

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile: Application Scenarios


Kinase Selectivity Profiling: N-Alkyl Steric Modulation

Researchers engaged in hit-to-lead optimization of benzonitrile-based kinase inhibitors can leverage 4-chloro-2-[(pentan-3-yl)amino]benzonitrile as a key intermediate for systematic SAR exploration at the N-alkyl position. The steric demand of the pentan-3-yl group (MR ~25.5 cm³/mol) is distinct from the cyclopentyl analog (MR ~24.0 cm³/mol) used in the validated NK-1 antagonist CP-122,721, enabling interrogation of steric tolerance in kinase ATP-binding pockets [1]. The differential clogP (~3.6–3.9) compared to des-chloro analogs also facilitates the optimization of cellular permeability alongside target potency.

Hindered Amine N-Arylation Benchmark Substrate

This compound serves as a representative hindered secondary amine substrate for developing and benchmarking palladium-catalyzed N-arylation protocols applicable to pharmaceutical intermediate synthesis. The pentan-3-yl group provides a realistic steric challenge that is more demanding than simple primary amine models, making it a rigorous test case for catalyst/ligand optimization [2]. Successful coupling methodologies developed with this substrate are transferable to more complex drug-like fragments encountered in medicinal chemistry programs.

Chlorobenzonitrile Analytical Reference Standard

With a well-defined molecular weight (222.71 g/mol) and a commercial purity specification of ≥95%, 4-chloro-2-[(pentan-3-yl)amino]benzonitrile can be used as a retention time marker and mass calibration standard in HPLC-MS method development targeting the broader class of N-alkyl-4-chloro-2-aminobenzonitrile derivatives . Its distinct chromatographic retention (predicted logP ~3.6–3.9) provides a useful reference point between more polar (des-chloro) and more lipophilic (cyclohexyl) analogs.

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